1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

Pharmaceutical impurity profiling RP-HPLC method validation Riociguat quality control

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS 2101651-50-5; molecular formula C14H12FN5; molecular weight 269.28) is a synthetic small molecule classified within the pyrazolo[3,4-b]pyridine-3-carboximidamide family. It is recognized as Riociguat Impurity 12 (or 24), a process-related substance of the soluble guanylate cyclase (sGC) stimulator Riociguat, and is also employed as a reactant in the preparation of pyrrolopyrimidinone derivatives as sGC activators.

Molecular Formula C14H12FN5
Molecular Weight 269.28 g/mol
CAS No. 2101651-50-5
Cat. No. B1450003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
CAS2101651-50-5
Molecular FormulaC14H12FN5
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C3=C(C=CC=N3)C(=N2)C(=N)N
InChIInChI=1S/C14H12FN5/c15-10-4-1-3-9(7-10)8-20-14-11(5-2-6-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17)
InChIKeyLGZAUXBMIANRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS 2101651-50-5): A Structurally Distinctive Riociguat Impurity and sGC Modulator Intermediate


1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS 2101651-50-5; molecular formula C14H12FN5; molecular weight 269.28) is a synthetic small molecule classified within the pyrazolo[3,4-b]pyridine-3-carboximidamide family . It is recognized as Riociguat Impurity 12 (or 24), a process-related substance of the soluble guanylate cyclase (sGC) stimulator Riociguat, and is also employed as a reactant in the preparation of pyrrolopyrimidinone derivatives as sGC activators . The molecule features a characteristic 3-fluorobenzyl substituent at the N1 position of the pyrazolo[3,4-b]pyridine core, distinguishing it from its 2-fluoro, 4-fluoro, and non-fluorinated benzyl analogs within the same class.

Why Generic Substitution Fails for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide


The simple substitution of 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide with a closely related analog for analytical or synthetic applications is impeded by the position-specific electronic and steric effects that dictate chromatographic retention, spectroscopic fingerprints, and reactivity in downstream chemical transformations . As a Riociguat impurity standard, the 3-fluorobenzyl regioisomer exhibits a unique retention time and UV absorption profile that are not interchangeable with the 2-fluorobenzyl (Riociguat intermediate), 4-fluorobenzyl (Impurity 13), or benzyl (Impurity 14) analogs, each of which is employed as a distinct compendial or process-related standard [1]. These physicochemical differences translate directly to the quality control and regulatory compliance context, where misidentification can lead to analytical method failure or inaccurate impurity profiling in pharmaceutical development and manufacturing .

Quantitative Evidence of Differentiation for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide


Regioisomeric Purity: Distinct HPLC Retention Profiles Among Fluorobenzyl Positional Isomers

The target compound (3-fluoro isomer) is chromatographically distinguishable from its 2-fluoro and 4-fluoro analogs, a critical property for analytical reference standard procurement. In a standard reversed-phase HPLC system, the 3-fluorobenzyl substitution yields a distinct retention factor relative to the 2-fluorobenzyl regioisomer (the key Riociguat synthetic intermediate) and the 4-fluorobenzyl analog (Impurity 13) [1]. Although exact retention times are column- and method-specific, the 3-fluoro isomer does not co-elute with its positional analogs under validated quality control conditions, enabling accurate impurity quantitation in Riociguat drug substance and tablets [2].

Pharmaceutical impurity profiling RP-HPLC method validation Riociguat quality control

Synthetic Reactivity: 3-Fluoro Versus 2-Fluoro Influence on Coupling Efficiency in sGC Activator Preparation

The 3-fluorobenzyl-substituted carboximidamide serves as a specific reactant for the preparation of pyrrolopyrimidinone derivatives, where the meta-fluorine substitution pattern modulates the electron density of the benzyl ring in a manner distinct from the 2-fluoro analog . While the 2-fluorobenzyl isomer is the standard intermediate in the marketed Riociguat synthetic route, the 3-fluoro isomer enables the exploration of alternative structure-activity relationships with potentially differentiated pharmacokinetic profiles . Computational predictions indicate that the 3-fluoro isomer has a predicted pKa (9.12 ± 0.30), boiling point (466.3 ± 55.0 °C), and density (1.42 ± 0.1 g/cm³) that influence its solubility and handling characteristics during synthesis .

soluble guanylate cyclase activator synthesis pyrrolopyrimidinone coupling fluorine electronic effects

Purity and Characterization Benchmark: Superior Assured Quality for Pharmaceutical R&D Procurement

Commercially available batches of 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide are typically supplied at 98% HPLC purity, with comprehensive characterization data packages that include NMR, MS, HPLC, and FTIR analyses compliant with ICH Q3A/Q3B guidelines for impurity qualification . This level of characterization is directly aligned with the requirements for Abbreviated New Drug Application (ANDA) method development, method validation (AMV), and quality control (QC) applications for Riociguat manufacturing . In contrast, generic sourcing of the 2-fluoro intermediate—which is primarily a bulk synthetic reagent rather than a qualified reference standard—may lack the certified purity documentation and traceability against pharmacopoeial standards (USP or EP) that are standard for designated impurity standards .

Pharmaceutical reference standards GMP impurity qualification ANDA regulatory submission

Comparative Physicochemical Profile: Meta-Fluoro Modulation of logP, Solubility, and Metabolic Susceptibility

The meta-fluorine substitution in the target compound is expected to produce a distinct lipophilicity and electronic distribution profile compared to the ortho-fluoro (2-substituted) and para-fluoro (4-substituted) analogs, as well as to the benzyl (non-fluorinated) parent. Although experimentally determined logP and solubility values for this specific compound are not publicly available, the class-level effect of aryl fluorine positional isomerism on molecular properties is well documented for pyrazolo[3,4-b]pyridine derivatives [1]. The 3-fluoro position avoids the potential for intramolecular hydrogen bonding with the pyrazolo[3,4-b]pyridine nitrogen atoms that can occur with the 2-fluoro isomer, while maintaining the metabolic blocking effect at the benzyl meta position that is absent in the non-fluorinated benzyl analog [2].

Fluorine positional effects ADME property prediction Kinase inhibitor selectivity

Regulatory Niche: Defined Compendial Identity as Riociguat Impurity 12

The consistent designation of 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide as 'Riociguat Impurity 12' (or Impurity 24) across multiple pharmacopoeial reference standard suppliers establishes a defined compendial identity [1]. This contrasts with the 2-fluorobenzyl analog, which is primarily categorized as a 'Riociguat Intermediate' rather than a numbered impurity standard. The 4-fluorobenzyl analog is designated as 'Riociguat Impurity 13', and the benzyl analog as 'Riociguat Impurity 14', each with separate CAS numbers and analytical specifications [1]. This regulatory differentiation is critical for pharmaceutical developers filing ANDAs, as each impurity must be individually identified, quantified, and reported with its own acceptance criteria per ICH Q3B(R2) [2].

Pharmacopoeial impurity standards Riociguat ANDA filing Regulatory starting materials

Evidence-Backed Application Scenarios for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide


Regulatory-Compliant Riociguat ANDA Impurity Profiling

The 3-fluorobenzyl isomer (Impurity 12) is a mandatory analytical reference standard for Riociguat ANDA development and quality control. Based on validated RP-HPLC methods such as the AQbD-optimized approach from Rmandić et al. (2025), this impurity must be individually resolved and quantified to meet ICH Q3B(R2) reporting thresholds [1]. Procurement of the certified 3-fluoro reference standard with full characterization data ensures compliance with regulatory expectations and avoids misidentification with the 2-fluoro synthetic intermediate.

Medicinal Chemistry Exploration of Meta-Fluoro sGC Activators

As a reactant for pyrrolopyrimidinone coupling reactions, the 3-fluorobenzyl carboximidamide enables the synthesis of sGC activator candidates with a meta-fluorine substitution pattern that is underrepresented in the Riociguat patent estate, which predominantly exemplifies ortho-fluoro benzyl derivatives [2]. This regioisomeric differentiation may yield patentable compositions with altered pharmacokinetic or pharmacodynamic properties.

Method Development and System Suitability Testing for Riociguat Quality Control

The distinct chromatographic retention of the 3-fluoro isomer relative to its 2-fluoro and 4-fluoro analogs makes it an ideal system suitability marker for HPLC method development. Laboratories can use the 3-fluoro reference standard to confirm column selectivity and mobile phase adequacy for resolving critical impurity pairs in Riociguat drug product analysis .

Comparative Structure-Activity Relationship (SAR) Studies for Kinase-Inhibiting Pyrazolo[3,4-b]pyridines

Beyond sGC modulation, the pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor drug discovery, including ALK and TRK inhibitors [3]. The 3-fluorobenzyl derivative serves as a late-stage diversification building block for exploring substituent effects on kinase selectivity panels, where the meta-fluoro benzyl group may confer distinct steric and electronic properties compared to ortho- or para-fluoro variants.

Quote Request

Request a Quote for 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.